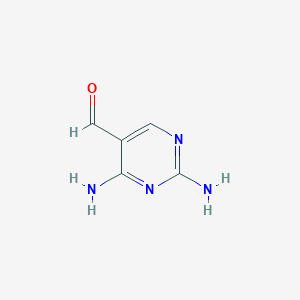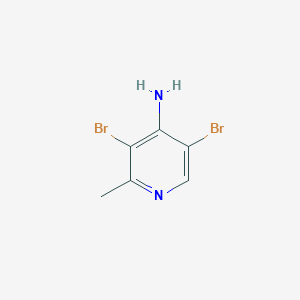
3,5-Dibromo-2-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,5-Dibromo-2-methylpyridin-4-amine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 3,5-dibromo substitution indicates that bromine atoms are attached to the third and fifth positions of the pyridine ring, while a methyl group is attached to the second position and an amine group to the fourth position.
Synthesis Analysis
The synthesis of substituted pyridines, such as 3,5-Dibromo-2-methylpyridin-4-amine, can be achieved through various methods. One approach is the amination of dibromopyridines with potassium amide in liquid ammonia, as studied in the amination of different isomeric dibromopyridines . This method can lead to the formation of diaminopyridines or mixtures of these compounds, and in some cases, other products like 4-amino-2-methylpyrimidine. The specific synthesis of 3,5-Dibromo-2-methylpyridin-4-amine is not detailed in the provided papers, but the general approach of amination of halogenated pyridines is applicable.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is influenced by the substituents attached to the pyridine ring. In the case of 3,5-Dibromo-2-methylpyridin-4-amine, the presence of bromine atoms and a methyl group can induce steric effects that influence the reactivity and physical properties of the molecule. For instance, the Janus group effect observed in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine indicates that bulky groups can protect the heteroatom from electrophilic attack due to steric hindrance .
Chemical Reactions Analysis
The reactivity of 3,5-Dibromo-2-methylpyridin-4-amine can be inferred from the behavior of similar bromo-derivatives of pyridine. For example, the amination of bromo-derivatives of pyridine can involve intermediates such as pyridynes . The presence of bromine atoms in the 3,5-Dibromo-2-methylpyridin-4-amine molecule suggests that it could undergo nucleophilic substitution reactions where the bromine atoms are replaced by other groups, such as amines, under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromo-2-methylpyridin-4-amine would be influenced by its molecular structure. The presence of bromine atoms would increase the molecular weight and could affect the boiling and melting points of the compound. The amine group would contribute to the basicity of the molecule and could participate in hydrogen bonding, affecting its solubility in various solvents. The specific physical and chemical properties of 3,5-Dibromo-2-methylpyridin-4-amine are not detailed in the provided papers, but these general trends are consistent with the behavior of similar pyridine derivatives.
The provided papers do not directly address the compound 3,5-Dibromo-2-methylpyridin-4-amine, but they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyridine derivatives .
科学的研究の応用
Palladium-Catalyzed Aminocarbonylation
A study by Takács et al. (2012) discussed the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation. The research highlighted the high reactivity of the dibromo derivative in this reaction, leading to 4,5-dicarboxamides using primary amines as N-nucleophiles. The study also provided insights into the mechanism of aminocarbonylation and amination products formation (Takács et al., 2012).
Amination of Dibromopyridines
Research by Streef and Hertog (2010) explored the amination of various dibromopyridines, including 3,5-dibromopyridine, with potassium amide in liquid ammonia. This study detailed the formation of diaminopyridines or mixtures of these compounds and proposed mechanisms based on the reactions of halogenopyridines with potassium amide (Streef & Hertog, 2010).
Aminations Involving Pyridyne as Intermediate
A study by Pieterse and Hertog (2010) reinvestigated the amination of 3-bromo-4-ethoxypyridine, proposing intermediates such as 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne. The research presented mechanisms for these amination processes and discussed the formation of amino-substituted bromopyridazinones (Pieterse & Hertog, 2010).
Palladium-Catalyzed Selective Amination
Ji et al. (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. The study provided insights into the chemoselectivity and yield of the amination process for compounds like 5-bromo-2-chloropyridine and 2,5-dibromopyridine, contributing to the understanding of the role of palladium in selective amination reactions (Ji et al., 2003).
Safety And Hazards
特性
IUPAC Name |
3,5-dibromo-2-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFASSJAUYBSPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560037 |
Source


|
| Record name | 3,5-Dibromo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methylpyridin-4-amine | |
CAS RN |
126325-54-0 |
Source


|
| Record name | 3,5-Dibromo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


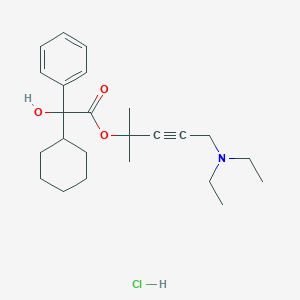
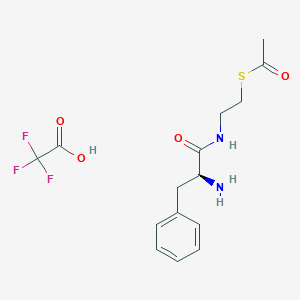
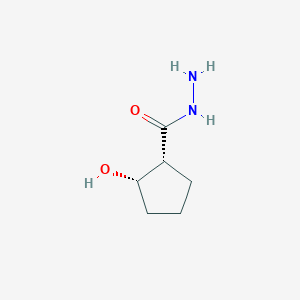
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
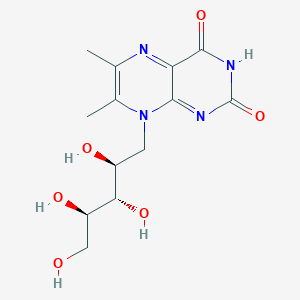


![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
